4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O4S/c1-15-12-17(21)6-7-20(15)28(24,25)22-14-19(23-8-10-27-11-9-23)16-4-3-5-18(13-16)26-2/h3-7,12-13,19,22H,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHJYSMJKMHEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the methoxyphenyl intermediate: This step involves the reaction of 3-methoxyphenylamine with an appropriate reagent to introduce the morpholinoethyl group.
Introduction of the fluorine atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related sulfonamides, morpholine-containing derivatives, and analogs with 3-methoxyphenyl substituents. Key differences in molecular features and inferred pharmacological activities are highlighted.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Sulfonamide Core Modifications: The target compound’s benzenesulfonamide core distinguishes it from simpler derivatives like SVS-0010, which lacks the morpholinoethyl branch. The additional substituents likely enhance target specificity and metabolic stability .
Role of Morpholine and 3-Methoxyphenyl Groups: The morpholine ring contributes to solubility and may participate in hydrogen bonding with biological targets, a feature shared with N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide . The 3-methoxyphenyl group, also present in Methoxetamine and cyclohexanol derivatives (–4), is associated with enhanced lipophilicity and receptor binding. However, in the target compound, this group is balanced by the polar sulfonamide, reducing excessive hydrophobicity .
Cyclohexanol derivatives () demonstrate the importance of stereochemistry in biological activity, suggesting that the target compound’s branched ethyl chain may require chiral resolution for optimal efficacy .
Biological Activity
4-Fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 373.45 g/mol. The compound features a fluorine atom, a morpholine ring, and a sulfonamide group which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. Similar compounds have been shown to bind to the colchicine binding site on tubulin, disrupting microtubule formation, which is essential for mitotic spindle assembly and chromosome segregation during cell division . This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells.
Biochemical Pathways
The compound's interaction with tubulin affects several key biochemical pathways:
- Cell Division : By inhibiting microtubule formation, the compound disrupts normal cell division processes.
- Apoptosis : Induction of apoptosis in cancer cells has been observed, suggesting potential efficacy as an anticancer agent.
- Signal Transduction : The disruption of microtubules can also impact various signaling pathways that rely on cytoskeletal integrity.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar sulfonamide compounds, providing insights into their therapeutic potential:
- Anticancer Activity : A study demonstrated that compounds analogous to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
- Inhibition of Tumor Growth : In vivo studies showed that these compounds could inhibit tumor growth in xenograft models. The reduction in tumor size correlated with the downregulation of proliferative markers such as Ki-67 .
- Synergistic Effects : Research indicated that when combined with other chemotherapeutic agents, this sulfonamide could enhance anticancer effects, suggesting a potential role in combination therapies .
Data Table: Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of this sulfonamide derivative to improve yield and purity?
Methodological Answer:
Synthesis optimization requires careful control of reaction parameters. Key steps include:
- Nucleophilic Substitution: Use bases like triethylamine or sodium hydroxide to facilitate sulfonamide bond formation .
- Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction rates .
- Temperature Control: Maintain temperatures between 0–25°C during sensitive steps (e.g., sulfonation) to prevent side reactions .
- Purification: Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the pure compound .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions (e.g., fluorine at C4, methoxy group on the phenyl ring) .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight (e.g., expected [M+H] ion for CHFNOS) .
- HPLC with UV/Vis Detection: Assess purity (>95% recommended for biological assays) .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
Discrepancies often arise from pharmacokinetic factors. Strategies include:
- Metabolic Stability Assays: Use liver microsomes to identify rapid degradation pathways (e.g., morpholine ring oxidation) .
- Plasma Protein Binding: Measure binding affinity via equilibrium dialysis; high binding may reduce in vivo efficacy .
- Prodrug Design: Modify the morpholine or sulfonamide group to enhance bioavailability .
Advanced: What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
- Light Exposure: Use a photostability chamber (ICH Q1B guidelines) to assess sensitivity to UV/visible light .
Advanced: How can computational modeling guide the design of analogs with improved target binding affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on the sulfonamide group’s role in hydrogen bonding .
- QSAR Analysis: Corporate substituent electronic parameters (Hammett σ) to predict bioactivity changes when modifying the fluorine or methoxy groups .
- MD Simulations: Run 100-ns simulations in GROMACS to evaluate conformational stability of the morpholine ring in aqueous environments .
Basic: What are the key considerations for designing a SAR study for this compound?
Methodological Answer:
- Core Modifications: Systematically alter the morpholine ring (e.g., replace with piperazine) or benzenesulfonamide group (e.g., introduce methyl at C2) .
- Functional Group Replacements: Substitute fluorine with other halogens (Cl, Br) to assess electronic effects on activity .
- Biological Assays: Test analogs against relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR .
Advanced: How should researchers address discrepancies in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Isotopic Labeling: Synthesize F-labeled analogs to confirm fluorine’s position and rule out artifacts .
- 2D NMR (COSY, HSQC): Resolve overlapping signals; HSQC can correlate C shifts with H signals for the methoxyphenyl group .
- X-ray Crystallography: Resolve absolute configuration if chiral centers are present (e.g., morpholinoethyl group) .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition: Screen against carbonic anhydrase isoforms using a stopped-flow CO hydration assay .
- Cell Viability: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Membrane Permeability: Perform Caco-2 monolayer assays to predict oral absorption .
Advanced: How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., sulfonation) to improve safety and yield .
- Catalyst Optimization: Replace homogeneous catalysts (e.g., Pd/C) with recyclable heterogeneous alternatives .
- Process Analytical Technology (PAT): Use inline FTIR to monitor reaction progress in real time .
Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?
Methodological Answer:
- Pull-Down Assays: Use biotinylated probes to identify binding partners in cell lysates .
- Kinetic Studies: Determine / values for enzyme targets to distinguish between competitive/non-competitive inhibition .
- CRISPR-Cas9 Knockout: Validate target dependency by deleting putative target genes in cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
